rU Phosphoramidite-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C45H61N4O9PSi |

|---|---|

Molekulargewicht |

862.0 g/mol |

IUPAC-Name |

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1 |

InChI-Schlüssel |

SKNLXHRBXYGJOC-CUSFPUCOSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Molecular Insights: A Technical Guide to rU Phosphoramidite-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acid (RNA) has become an indispensable tool for elucidating the intricate structures, dynamics, and molecular interactions that govern biological processes. At the heart of this powerful technique lies the use of ¹⁵N-labeled phosphoramidites, the chemical building blocks for the solid-phase synthesis of isotopically enriched RNA oligonucleotides. This technical guide provides a comprehensive overview of rU Phosphoramidite-¹⁵N, its synthesis, incorporation into RNA, and its application in cutting-edge research, with a focus on nuclear magnetic resonance (NMR) spectroscopy.

Core Concepts: The Power of Isotopic Labeling

The strategic placement of ¹⁵N atoms within the nucleobases of RNA serves as a non-perturbative probe for detailed structural and functional studies.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can leverage the unique magnetic properties of the ¹⁵N nucleus in NMR spectroscopy. This isotopic enrichment is crucial for overcoming spectral overlap in larger RNA molecules and for probing specific hydrogen bonds and base-pairing interactions, which are fundamental to the function of ribozymes, riboswitches, and protein-RNA complexes.[2] The primary application of ¹⁵N-labeled oligonucleotides is in high-resolution biomolecular NMR spectroscopy, which facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1]

Synthesis of rU Phosphoramidite-¹⁵N and Labeled Oligonucleotides

The synthesis of ¹⁵N-labeled RNA oligonucleotides is a multi-step process that begins with the chemical synthesis of the ¹⁵N-labeled nucleoside, followed by its conversion to a phosphoramidite, and finally its incorporation into an RNA strand via automated solid-phase synthesis.

Synthesis of [3-¹⁵N]-Uridine Phosphoramidite

A short and high-yielding synthetic route to [3-¹⁵N]-labeled uridine phosphoramidite has been developed, with an overall yield of 26% from uridine.[3][4] The key steps involve the introduction of the ¹⁵N isotope at the N3 position of the uridine base. One efficient method utilizes a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group strategy.[4] The introduction of the isotopic label is achieved by treating a precursor with ¹⁵NH₃, which can be generated in situ from ¹⁵NH₄Cl and a base.

Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[5] This automated process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[6][7] For the site-specific incorporation of a ¹⁵N-labeled uridine, the rU Phosphoramidite-¹⁵N is used at the desired step in the synthesis cycle.[5]

Quantitative Data

The efficiency of both the phosphoramidite synthesis and the subsequent oligonucleotide synthesis is critical for obtaining high-quality labeled RNA. The following tables summarize key quantitative data related to these processes.

| Parameter | Value | Reference(s) |

| Overall Yield of [3-¹⁵N]-Uridine Phosphoramidite | 26% (from uridine) | [3][4] |

| Coupling Efficiency (Standard Phosphoramidites) | 98-99.4% | [3][7] |

| Coupling Efficiency (¹⁵N-Labeled Phosphoramidites) | >98% | [3] |

| Isotopic Enrichment (Commercial Phosphoramidites) | 98-99.9% | [3] |

| Final Purity of ¹⁵N-Labeled RNA (Post-PAGE) | >95% | [2] |

| Caption: Summary of key quantitative data for the synthesis and incorporation of rU Phosphoramidite-¹⁵N. |

The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in average coupling efficiency results in a significant reduction in the final yield, particularly for longer RNA sequences.[8]

| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |

| 20mer | 90.9% | 82.6% | 68.0% |

| 50mer | 77.9% | 60.5% | 36.4% |

| Caption: Impact of average coupling efficiency on the theoretical yield of full-length oligonucleotides.[8] |

Experimental Protocols

Protocol 1: Synthesis of [3-¹⁵N]-Uridine Phosphoramidite (Adapted from Literature)

This protocol provides a general outline for the synthesis of [3-¹⁵N]-labeled O2'-TBDMS-protected uridine phosphoramidite.

-

Protection of Uridine: Start with commercially available uridine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a TBDMS group.

-

Activation of the N3 Position: Activate the N3 position for subsequent nucleophilic substitution.

-

Introduction of ¹⁵N: Treat the activated uridine derivative with a source of ¹⁵N, such as ¹⁵NH₃ generated in situ from ¹⁵NH₄Cl and a strong base like potassium hydroxide in acetonitrile. This step introduces the isotopic label at the N3 position.

-

Purification: Purify the resulting [3-¹⁵N]-uridine derivative using silica gel chromatography.

-

Phosphitylation: React the purified ¹⁵N-labeled nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final rU Phosphoramidite-¹⁵N.[9]

-

Final Purification: Purify the final phosphoramidite product by precipitation and/or flash chromatography under an inert atmosphere. The purity should be confirmed by ³¹P NMR.

Protocol 2: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled RNA Oligonucleotide

This protocol outlines the general steps for incorporating rU Phosphoramidite-¹⁵N into an RNA oligonucleotide using an automated synthesizer.[2][5]

-

Preparation:

-

Dissolve the ¹⁵N-labeled rU phosphoramidite and standard unlabeled RNA phosphoramidites (A, C, G) in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Install the reagent bottles on the DNA/RNA synthesizer.

-

Pack a synthesis column with Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside of the sequence.

-

-

Synthesis Cycle (repeated for each nucleotide):

-

Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside by treating with a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). Wash with anhydrous acetonitrile.

-

Coupling: Deliver the appropriate phosphoramidite (either ¹⁵N-labeled or unlabeled) and an activator solution (e.g., 5-ethylthio-1H-tetrazole) to the synthesis column to form a phosphite triester linkage.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using capping reagents to prevent the formation of deletion sequences.

-

Oxidation: Oxidize the unstable phosphite triester to a stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

-

-

Cleavage and Deprotection:

-

Purification:

Applications and Visualization of Workflows

The use of rU Phosphoramidite-¹⁵N enables detailed investigations into the structure and function of RNA and its complexes. Below are examples of applications with corresponding workflow diagrams.

Studying Riboswitch-Ligand Interactions

Riboswitches are structured RNA elements that regulate gene expression by binding to specific ligands. ¹⁵N-labeling of a riboswitch allows for the monitoring of conformational changes upon ligand binding by NMR spectroscopy.[10][11]

Caption: Conformational switching of a riboswitch upon ligand binding.

Investigating RNA-Protein Interactions

Understanding how proteins recognize and bind to specific RNA sequences is crucial for deciphering many cellular processes. Site-specific ¹⁵N-labeling of uracil residues in an RNA molecule can pinpoint the sites of interaction with a binding protein.[1]

Caption: Experimental workflow for studying RNA-protein interactions.

Solid-Phase Synthesis Cycle

The core of incorporating the labeled phosphoramidite is the automated synthesis cycle.

Caption: The four-step phosphoramidite synthesis cycle.

Conclusion

The use of rU Phosphoramidite-¹⁵N and other isotopically labeled building blocks has revolutionized the study of RNA biology. By enabling the site-specific introduction of NMR-active nuclei, researchers can dissect complex molecular interactions with unprecedented detail. As synthetic methodologies continue to advance and analytical techniques become more sensitive, the application of ¹⁵N-labeled oligonucleotides is poised to drive new discoveries in drug development, molecular biology, and beyond, providing a deeper understanding of the fundamental roles of RNA in life.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. benchchem.com [benchchem.com]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. In‐Cell NMR Spectroscopy of Functional Riboswitch Aptamers in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Unlocking Molecular Insights: An In-depth Technical Guide to 15N Labeled Ribonucleoside Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acids (RNA) has become an indispensable tool for elucidating their structure, dynamics, and interactions at an atomic level. This technical guide provides a comprehensive overview of ¹⁵N labeled ribonucleoside phosphoramidites, the key building blocks for the chemical synthesis of site-specifically labeled RNA oligonucleotides. Such precise labeling is paramount for advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), driving innovation in molecular biology and drug development.[1][2][3]

The Power of Isotopic Labeling

Site-specific incorporation of ¹⁵N into RNA molecules offers a non-perturbative method to overcome inherent challenges in studying these complex biomolecules.[1] In NMR spectroscopy, ¹⁵N labeling helps to resolve spectral overlap and enhance signal sensitivity, which is crucial for determining the three-dimensional structures of RNA and their complexes with proteins or small molecules.[1][2][4] This detailed structural and dynamic information is vital for understanding mechanisms of action and for the rational design of novel therapeutics.[2][5]

Synthesis of ¹⁵N Labeled Ribonucleoside Phosphoramidites

The chemical synthesis of ¹⁵N labeled ribonucleoside phosphoramidites is a multi-step process that requires careful control of protecting groups and reaction conditions. While various synthetic routes exist, a common strategy involves the introduction of the ¹⁵N label at a late stage to maximize the incorporation of the expensive isotope.[6]

The general workflow for the synthesis and application of these labeled compounds can be visualized as follows:

Quantitative Data Summary

The efficiency of synthesis and incorporation of ¹⁵N labeled phosphoramidites is critical for obtaining high-quality labeled oligonucleotides. The following tables summarize key quantitative data related to the synthesis of oligonucleotides using these labeled building blocks.

| Parameter | Typical Value | Notes |

| Phosphoramidite Purity | >98% | Assessed by ³¹P NMR and HPLC. High purity is crucial for efficient coupling.[3] |

| Coupling Efficiency | >98% | Comparable to unlabeled phosphoramidites.[4] |

| Storage Conditions | -20°C | Under inert atmosphere (Argon) to prevent degradation. |

| Oligonucleotide Length (bases) | Theoretical Yield at 99% Avg. Coupling Efficiency (%) | Typical Final Yield after Purification (OD₂₆₀ Units from 1 µmol synthesis) |

| 20 | 82.6 | 20 - 60 |

| 40 | 67.7 | 15 - 50 |

| 60 | 55.4 | 10 - 40 |

| Purification Method | Typical Purity Achieved (%) |

| Reversed-Phase HPLC (RP-HPLC) | >95 |

| Anion-Exchange HPLC (AEX-HPLC) | >95 |

Experimental Protocols

Protocol 1: Synthesis of N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-[3-¹⁵N]-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the key steps for synthesizing a ¹⁵N-labeled cytidine phosphoramidite.

Materials:

-

¹⁵N(3)-Uridine

-

2,4,6-triisopropylbenzenesulfonyl chloride

-

Triethylamine (TEA)

-

4-dimethylaminopyridine (DMAP)

-

Aqueous ammonium hydroxide

-

Tetrahydrofuran (THF)

-

Dimethoxytrityl chloride (DMT-Cl)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (DCM, DMF)

Methodology:

-

Synthesis of ¹⁵N(3)-Cytidine from ¹⁵N(3)-Uridine:

-

Treat tBDMS-protected ¹⁵N(3) uridine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of triethylamine and DMAP in dichloromethane to achieve regioselective O⁴-trisylation.[6]

-

The resulting intermediate is converted to the protected ¹⁵N(3) cytidine derivative by treatment with aqueous ammonium hydroxide in THF.[6]

-

-

5'-O-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base.

-

2'-O-TBDMS Protection: To a solution of the 5'-O-DMT protected nucleoside in anhydrous DMF, add imidazole and TBDMS-Cl.[7] Purify the resulting fully protected nucleoside by silica gel chromatography.[7]

-

Phosphitylation: Dissolve the protected nucleoside in anhydrous DCM and cool to 0°C.[7] Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to phosphitylate the 3'-hydroxyl group.[7]

Protocol 2: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

This protocol describes the incorporation of a ¹⁵N-labeled phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support

-

Unlabeled and ¹⁵N-labeled ribonucleoside phosphoramidites

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Anhydrous acetonitrile

Methodology: The synthesis follows a cyclical four-step process for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support.[1][4]

-

Coupling: The ¹⁵N-labeled phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[8]

-

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.[8]

This cycle is repeated for each nucleotide in the desired sequence.

Protocol 3: Post-Synthesis Cleavage, Deprotection, and Purification

Materials:

-

Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

-

HPLC system with a reverse-phase column

Methodology:

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide or AMA.[4][8]

-

Purification: The crude oligonucleotide is purified by reverse-phase HPLC to isolate the full-length, ¹⁵N-labeled product.[1][8]

-

Quality Control: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[1][4]

Applications in Drug Development: Studying Riboswitch-Ligand Interactions

Riboswitches are structured RNA elements that regulate gene expression upon binding to a specific ligand. They are attractive targets for the development of novel antimicrobial agents. ¹⁵N-labeled RNA, in conjunction with NMR spectroscopy, is a powerful tool for studying the interactions between a riboswitch and a potential drug candidate.

By comparing the ¹H-¹⁵N HSQC NMR spectra of the ¹⁵N-labeled riboswitch in its free (apo) and ligand-bound (holo) states, researchers can identify chemical shift perturbations. These perturbations reveal the specific nucleotides involved in ligand binding and provide insights into the conformational changes that occur upon binding, thereby aiding in the development and optimization of drug candidates.[1]

Conclusion

The chemical synthesis of RNA using ¹⁵N labeled ribonucleoside phosphoramidites is a cornerstone of modern RNA structural biology and drug discovery.[2] The ability to introduce isotopic labels at specific sites provides unparalleled insights into the structure, dynamics, and interactions of RNA molecules. The protocols and data presented in this guide offer a valuable resource for researchers seeking to harness the power of isotopic labeling to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Advantage of 15N Labeling in RNA NMR: A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of RNA structural biology and drug discovery, Nuclear Magnetic resonance (NMR) spectroscopy stands as a powerful tool for elucidating the three-dimensional structures and dynamics of RNA molecules in solution. However, the inherent spectral complexity of RNA, arising from the limited chemical shift dispersion of its constituent nucleotides, often presents a significant hurdle. Isotopic labeling, particularly with the stable isotope Nitrogen-15 (¹⁵N), has emerged as a transformative strategy to overcome these challenges, paving the way for high-resolution structural analysis of increasingly complex RNA targets and their interactions with small molecules.

This in-depth technical guide explores the core benefits of ¹⁵N labeling in RNA NMR, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, quantitative advantages, and practical implementation.

Overcoming Spectral Overlap: The Primary Benefit of ¹⁵N Labeling

The most significant advantage of incorporating ¹⁵N into RNA is the dramatic improvement in spectral resolution. In traditional one-dimensional (1D) ¹H NMR spectra of RNA, extensive overlap of proton signals, particularly in the ribose and non-exchangeable base proton regions, makes unambiguous resonance assignment and structural analysis exceedingly difficult, especially for RNAs larger than 25 nucleotides.[1]

By introducing a ¹⁵N nucleus, which has a spin of 1/2 and a wide chemical shift range, it becomes possible to perform multi-dimensional heteronuclear NMR experiments, such as the two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique disperses the proton signals based on the chemical shift of the directly bonded nitrogen atom, effectively resolving the spectral overlap observed in 1D spectra. This enhanced resolution is crucial for the sequential assignment of resonances, a prerequisite for determining the RNA's secondary and tertiary structure.[2][3]

The incorporation of ¹⁵N, often in conjunction with ¹³C and ²H labeling, has been instrumental in extending the size limit of RNA molecules amenable to NMR studies.[2][3] Selective labeling of specific nucleotide types (A, U, G, or C) or even specific positions within a nucleotide can further simplify crowded spectra, enabling the study of large RNAs and RNA-protein complexes.[1]

Quantitative Improvements with ¹⁵N Labeling

The benefits of ¹⁵N labeling are not merely qualitative; they translate into significant, quantifiable improvements in key NMR parameters that directly impact the quality and feasibility of structural studies.

| Parameter | Unlabeled RNA | ¹⁵N-Labeled RNA | Quantitative Improvement | Reference |

| Spectral Resolution | Severe overlap in ¹H spectra | Resolved peaks in 2D ¹H-¹⁵N HSQC | Enables assignment of larger RNAs (>25 nt) | [1] |

| Linewidth (Imino Protons) | ~33 Hz | ~28 Hz (with deuteration) | 10-15% reduction | [4] |

| Signal-to-Noise Ratio (Cytidine Amino Resonances) | Baseline | Enhanced | 10-60% increase (with deuteration) | |

| Signal-to-Noise Ratio (NOESY Crosspeaks) | Lower | 2- to 5-fold higher (with deuteration) | Significant enhancement for distance restraints | [4] |

| ¹⁵N Linewidth (Imino Nitrogens in stable Watson-Crick pairs) | N/A | 4.9 ± 0.6 Hz (HSQC) | Provides narrow lines for high resolution |

Experimental Protocols

In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA

This protocol describes the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[5]

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

-

Elution buffer (e.g., 0.3 M sodium acetate, 1 mM EDTA)

-

Ethanol

Procedure:

-

Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the transcription buffer, ¹⁵N-labeled rNTPs, linearized DNA template, and RNase inhibitor.

-

Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.

-

Purification:

-

Add an equal volume of 2x formamide loading buffer to the reaction.

-

Heat the sample at 95°C for 5 minutes and then place it on ice.

-

Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis.

-

Visualize the RNA bands using UV shadowing.

-

Excise the band corresponding to the desired RNA product.

-

Elute the RNA from the gel slice by incubation in elution buffer overnight at 4°C with gentle agitation.

-

-

Ethanol Precipitation: Precipitate the RNA from the elution buffer by adding 3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.

-

Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable NMR buffer.

-

Quantification and Quality Control: Determine the RNA concentration using UV-Vis spectrophotometry (A₂₆₀) and assess its purity and integrity on a denaturing polyacrylamide gel.[5]

2D ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a fundamental experiment for ¹⁵N-labeled RNA that provides a fingerprint of the molecule, with each peak corresponding to a specific N-H bond.

NMR Spectrometer Setup:

-

Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

-

Set the sample temperature (typically 25-37°C).

-

Optimize the shim currents for a homogeneous magnetic field.

Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression is typically used.

Acquisition Parameters:

-

Spectral Width (¹H): ~16 ppm, centered around the water resonance.

-

Spectral Width (¹⁵N): ~35-40 ppm, centered around 150 ppm (for imino nitrogens) or adjusted based on the expected chemical shifts.

-

Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans per increment.

-

Relaxation Delay: 1.0-1.5 seconds.

-

Acquisition Time (¹H and ¹⁵N): Adjusted to achieve the desired resolution.

Data Processing:

-

Fourier Transformation: Apply a sine-bell or other appropriate window function and perform Fourier transformation in both dimensions.

-

Phasing: Manually phase the spectrum in both dimensions.

-

Baseline Correction: Apply a baseline correction to both dimensions.

Visualizing Workflows and Logical Relationships

Signaling Pathway: RNA-Ligand Binding Detection

The following diagram illustrates the general principle of detecting RNA-ligand binding using chemical shift perturbation (CSP) analysis with ¹⁵N-labeled RNA.

References

- 1. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

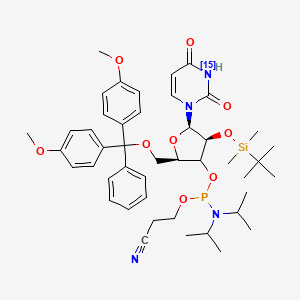

An In-depth Technical Guide to rU Phosphoramidite-¹⁵N: Structure, Properties, and Applications in RNA Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹⁵N-labeled Uridine Phosphoramidite (rU Phosphoramidite-¹⁵N), a critical reagent for the synthesis of isotopically labeled RNA oligonucleotides. The site-specific incorporation of the stable isotope ¹⁵N into RNA is an invaluable tool for detailed structural and dynamic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. This document covers the chemical structure, physicochemical properties, and detailed experimental protocols for the use of rU Phosphoramidite-¹⁵N, alongside its key applications in cutting-edge research and drug development.

Chemical Structure and Properties

rU Phosphoramidite-¹⁵N is a derivative of the natural ribonucleoside uridine, where one or both nitrogen atoms in the uracil base are replaced with the ¹⁵N isotope. This isotopic labeling is the key to its utility in advanced analytical techniques. For efficient use in automated solid-phase RNA synthesis, the phosphoramidite is chemically modified with protecting groups at the 5'-hydroxyl (DMT), 2'-hydroxyl (TBDMS), and the 3'-phosphorus (cyanoethyl and diisopropylamine).

The most common commercially available forms are labeled at the N3 position or at both N1 and N3 positions.

Synonyms:

-

DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N[]

-

5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-3-¹⁵N, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

-

For the doubly labeled version: 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-1,3-¹⁵N₂, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Chemical Structure Diagram

Caption: Chemical structure of DMT-2'O-TBDMS-rU-[3-¹⁵N]-phosphoramidite.

Physicochemical Properties

The properties of rU Phosphoramidite-¹⁵N are crucial for its handling, storage, and successful application in oligonucleotide synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₅H₆₁¹⁵NN₃O₉PSi (for 3-¹⁵N) | |

| C₄₅H₆₁¹⁵N₂N₂O₉PSi (for 1,3-¹⁵N₂) | [2] | |

| Molecular Weight | 862.04 g/mol (for 3-¹⁵N) | |

| 863.03 g/mol (for 1,3-¹⁵N₂) | [2] | |

| CAS Number | 1193204-41-9 (for ¹⁵N labeled) | [] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile and dichloromethane | [3] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) | [4] |

| Stability | Sensitive to moisture and oxidation. Handle under anhydrous conditions. | [2] |

Quantitative Synthesis and Quality Control Parameters

The success of solid-phase RNA synthesis relies on the high purity and reactivity of the phosphoramidite building blocks.

| Parameter | Typical Value | Notes | Reference(s) |

| Isotopic Purity | ≥98 atom % ¹⁵N | The enrichment level of the ¹⁵N isotope is critical for the sensitivity of NMR experiments. | |

| Chemical Purity | ≥95% (by HPLC/³¹P-NMR) | High chemical purity is essential to avoid the incorporation of impurities into the growing oligonucleotide chain. | |

| Coupling Efficiency | >98% | Steric hindrance from the 2'-O-TBDMS group can slightly lower coupling efficiency compared to DNA synthesis. Use of potent activators is recommended.[2] | [2] |

Experimental Protocols

Synthesis of rU Phosphoramidite-¹⁵N

The chemical synthesis of ¹⁵N-labeled rU phosphoramidite is a multi-step process that starts with commercially available ¹⁵N-labeled uridine. The general workflow involves the protection of the hydroxyl groups followed by phosphitylation of the 3'-hydroxyl group.

Caption: General workflow for the synthesis of ¹⁵N-labeled rU phosphoramidite.

Detailed Steps:

-

5'-Hydroxyl Protection: The synthesis begins with the selective protection of the 5'-hydroxyl group of ¹⁵N-uridine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. This ensures that only the 5'-position is blocked, leaving the 2'- and 3'-hydroxyls available for subsequent reactions.

-

2'-Hydroxyl Protection: The 2'-hydroxyl group is then protected with a bulky silyl group, typically tert-butyldimethylsilyl chloride (TBDMS-Cl).[5] This step is crucial to prevent unwanted side reactions at the 2'-position during the phosphoramidite coupling step in automated synthesis.

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the 2',5'-diprotected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting product is the desired rU Phosphoramidite-¹⁵N.

-

Purification: The final product is purified by silica gel column chromatography to remove any unreacted starting materials and byproducts. The purity is then confirmed by techniques such as ³¹P-NMR, ¹H-NMR, and mass spectrometry.

Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA

The primary application of rU Phosphoramidite-¹⁵N is in the automated solid-phase synthesis of RNA oligonucleotides with site-specific isotopic labels. The synthesis is a cyclical process, with each cycle incorporating one nucleotide.

Caption: The four-step phosphoramidite synthesis cycle for ¹⁵N-labeling of oligonucleotides.[6]

Detailed Protocol:

-

Preparation:

-

The ¹⁵N-labeled rU phosphoramidite and all other standard phosphoramidites are dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[6]

-

All other synthesis reagents (activator, capping solutions, oxidizing agent, deblocking solution) are installed on the DNA/RNA synthesizer.

-

The synthesis is performed on a solid support, typically controlled pore glass (CPG), pre-loaded with the first nucleoside of the sequence.

-

-

Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[6] This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The ¹⁵N-labeled rU phosphoramidite is delivered to the synthesis column along with an activator solution (e.g., 5-ethylthio-1H-tetrazole). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time (e.g., 6-10 minutes) and a more potent activator are often required to achieve high coupling efficiency.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences).[6]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of THF, water, and pyridine).[6]

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and acetyl/benzoyl from the nucleobases) are removed by incubation with a mixture of concentrated ammonium hydroxide and methylamine (AMA).[5]

-

The bulky 2'-O-TBDMS protecting groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

-

-

Purification:

-

The crude ¹⁵N-labeled RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length product.[5]

-

The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

-

Applications in Research and Drug Development

The ability to introduce ¹⁵N at specific sites in an RNA molecule has revolutionized the study of its structure, dynamics, and interactions.

Structural Biology

-

NMR Spectroscopy: ¹⁵N-labeled RNA is essential for a variety of advanced NMR experiments, such as ¹H-¹⁵N HSQC, which allows for the direct observation of hydrogen bonds in base pairs and the study of the local environment of specific nucleotides.[3] This is critical for determining the three-dimensional structure of complex RNAs like ribozymes and riboswitches. Isotopic labeling helps to resolve spectral overlap, a major challenge in NMR studies of large biomolecules.[7]

Drug Discovery and Development

-

Studying RNA-Ligand Interactions: By labeling the RNA target, researchers can use NMR to map the binding site of small molecule drugs.[8] Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon ligand binding can precisely identify the nucleotides involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and specific RNA-targeting therapeutics.

Understanding RNA Function

-

Investigating RNA-Protein Interactions: Site-specific ¹⁵N-labeling of RNA can be used to probe the interface of RNA-protein complexes. By observing changes in the NMR spectrum of the labeled RNA upon protein binding, the specific nucleotides that make contact with the protein can be identified.

-

Probing RNA Dynamics: NMR experiments on ¹⁵N-labeled RNA can provide insights into the conformational dynamics that are often crucial for its biological function, such as the folding and catalytic activity of ribozymes.

Signaling Pathway Visualization

The use of ¹⁵N-labeled RNA in studying molecular interactions can be conceptualized in the following workflow:

Caption: Workflow for identifying ligand binding sites on RNA using ¹⁵N-labeling and NMR.

Conclusion

rU Phosphoramidite-¹⁵N is a powerful and indispensable tool in modern nucleic acid research. Its use in the site-specific isotopic labeling of RNA provides an unparalleled level of detail in the study of RNA structure, dynamics, and molecular interactions. For researchers and professionals in drug development, the insights gained from studies using ¹⁵N-labeled RNA are crucial for understanding disease mechanisms and for the design of novel RNA-targeted therapies. The continued development of synthetic methodologies and NMR techniques will undoubtedly expand the applications of this versatile chemical probe, paving the way for new discoveries in biology and medicine.

References

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rU Phosphoramidite-¹⁵N: Synthesis, Incorporation, and Applications

For researchers, scientists, and drug development professionals, the precise study of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into RNA oligonucleotides has emerged as a powerful tool, providing unparalleled insights at the atomic level. This technical guide delves into the core principles, synthesis, and applications of ¹⁵N-labeled rU (ribouridine) phosphoramidite, offering a comprehensive resource for harnessing this technology in cutting-edge research.

The strategic placement of ¹⁵N atoms within the nucleobases of RNA allows for the sensitive detection and characterization of these macromolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This isotopic labeling serves as a non-perturbative probe, enabling detailed investigations into a wide array of biological processes, including RNA folding and catalysis, RNA-protein interactions, and the mechanisms of drug action.[1]

The Power of Isotopic Labeling: Key Applications

The primary application of ¹⁵N-labeled oligonucleotides lies in the field of high-resolution biomolecular NMR spectroscopy. By overcoming spectral overlap and enhancing signal sensitivity, ¹⁵N labeling facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1] Specific applications include:

-

Structural Determination : ¹⁵N labeling is crucial for enhancing NMR sensitivity and resolving spectral overlap, which is especially challenging in larger RNA molecules.[3] This allows for the application of heteronuclear NMR techniques to determine high-resolution 3D structures.[4]

-

Studying Molecular Interactions : The incorporation of ¹⁵N is essential for obtaining a clear picture of how RNA associates with proteins.[5] It allows for the direct detection of hydrogen bonds in base pairs through experiments like HNN-COSY, which is critical for analyzing conformationally flexible RNAs like riboswitches.[6]

-

Investigating RNA Dynamics : Site-specific labeling with ¹⁵N-phosphoramidites provides unparalleled insights into the structure, dynamics, and interactions of RNA molecules.[7] This is particularly useful for studying functional RNA domains and complex interactions such as base triplets.[8]

-

Drug Development : In drug development, ¹⁵N labeling helps to elucidate pharmacokinetics and mechanisms of action.[9] By tracing the isotopic label, researchers can monitor drug interactions with target RNA molecules in real-time, aiding in the design of novel RNA-based therapeutics.[7][9]

-

Quantitative Analysis : ¹⁵N-labeled oligonucleotides can be used as internal standards in mass spectrometry for the accurate quantification of nucleic acids and their binding partners.[1][10]

Synthesis and Workflow

The chemical synthesis of ¹⁵N-labeled ribonucleoside phosphoramidites is a foundational element of modern RNA structural biology.[7] The ability to introduce isotopic labels at specific sites within an RNA molecule offers precise control for probing specific molecular interactions.[4][7]

Synthesis of ¹⁵N-labeled rU Phosphoramidite

The synthesis of ¹⁵N(3)-labeled uridine phosphoramidite is a relatively direct multi-step chemical process.[2][7] The general workflow involves the protection of hydroxyl groups on the ribose sugar, followed by phosphitylation to create the final phosphoramidite building block ready for oligonucleotide synthesis.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 10. medchemexpress.com [medchemexpress.com]

The Gatekeeper of RNA Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry

The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of therapeutic agents.[1] Phosphoramidite chemistry, a highly efficient and automatable method, stands as the gold standard for this purpose.[1][2] In the synthesis of RNA, the presence of the 2'-hydroxyl group on the ribose sugar presents a unique challenge, necessitating the use of robust protecting groups to prevent unwanted side reactions.[1][3] This technical guide provides a comprehensive overview of phosphoramidite chemistry for RNA synthesis, delving into the core principles of the synthesis cycle, offering detailed experimental protocols, presenting quantitative data for critical parameters, and visualizing key workflows.

Core Principles: The Four-Step Synthesis Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support, such as controlled pore glass. The synthesis proceeds in the 3' to 5' direction and is characterized by four key chemical reactions: Detritylation, Coupling, Capping, and Oxidation.[4][5]

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[1][5] This is typically achieved by treating the support with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][6] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1] The orange-colored DMT cation released during this step can be quantified to monitor synthesis efficiency.[7][8]

-

Coupling: The next ribonucleoside, in the form of a phosphoramidite monomer, is introduced. This monomer has its 5'-hydroxyl protected by a DMT group and its 2'-hydroxyl protected by a group such as tert-butyldimethylsilyl (TBDMS) or 2-O-triisopropylsilyloxymethyl (TOM).[4][9] An activator, typically a weak acid like tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole (ETT)), protonates the nitrogen of the phosphoramidite, making it highly reactive.[2][6][] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[5][]

-

Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked.[5][6] This is achieved by acetylation using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.[1][6] This step ensures that only the desired full-length oligonucleotide is produced.

-

Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[11] This is typically accomplished using a solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water.[1][6]

This four-step cycle is repeated until the desired RNA oligonucleotide sequence is fully assembled.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. alfachemic.com [alfachemic.com]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. glenresearch.com [glenresearch.com]

- 9. atdbio.com [atdbio.com]

- 11. encyclopedia.pub [encyclopedia.pub]

Unveiling the Central Dogma in Action: A Technical Guide to Stable Isotope Applications in Nucleic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable, non-radioactive isotopes have become indispensable tools in the molecular biologist's arsenal, offering a safe and powerful means to trace the intricate lifecycle of nucleic acids. By replacing common atoms like carbon (¹²C), nitrogen (¹⁴N), and hydrogen (¹H) with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, and ²H), researchers can "tag" DNA and RNA to meticulously track their synthesis, processing, interactions, and degradation. This in-depth technical guide explores the core applications of stable isotopes in nucleic acid research, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to understand and manipulate the fundamental building blocks of life.

Core Applications of Stable Isotopes in Nucleic Acid Research

The versatility of stable isotope labeling lends itself to a wide array of applications in nucleic acid research, each providing unique insights into the dynamic nature of these vital macromolecules.

Structural and Dynamic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of ¹³C and ¹⁵N into nucleic acids significantly enhances the resolution and sensitivity of NMR spectroscopy, a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[1] By overcoming spectral overlap, a common challenge in NMR studies of nucleic acids due to the limited diversity of their constituent monomers, isotope labeling allows for the unambiguous assignment of resonance signals and the determination of intricate structural features.[1]

Key Advantages:

-

Enhanced Spectral Resolution: The larger chemical shift dispersion of ¹³C and ¹⁵N nuclei compared to ¹H helps to resolve overlapping signals, enabling the study of larger and more complex nucleic acid structures.[1]

-

Detailed Structural Insights: Isotope-edited NMR experiments provide through-bond and through-space correlations, revealing detailed information about sugar pucker, backbone torsion angles, and internucleotide distances.

-

Dynamic Information: NMR relaxation experiments on isotopically labeled nucleic acids can probe molecular motions across a wide range of timescales, providing insights into conformational flexibility and dynamics that are crucial for function.

Quantitative Analysis and Sequencing with Mass Spectrometry (MS)

Mass spectrometry offers unparalleled sensitivity and accuracy for the analysis of nucleic acids. Stable isotope labeling, when coupled with MS, provides a robust platform for a variety of applications, from absolute quantification to the identification of post-transcriptional modifications.

Key Applications:

-

Quantitative Analysis: Isotope dilution mass spectrometry, where a known amount of a heavy-isotope labeled internal standard is added to a sample, allows for the precise and accurate absolute quantification of specific nucleic acids or their modified variants.

-

Metabolic Flux Analysis: By tracing the incorporation of stable isotope-labeled precursors into nucleotides, researchers can elucidate the pathways of nucleotide metabolism and quantify the flux through these pathways.[2][3][4][5][6]

-

Identification of Modifications: The mass shift introduced by stable isotope labeling can be used to identify and locate post-transcriptional modifications in RNA and DNA adducts.[7]

Tracing Metabolic Activity with Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful technique used to identify metabolically active microorganisms within a complex environmental sample.[2][8][9][10][11][12][13][14] By providing a substrate enriched with a heavy isotope (e.g., ¹³C-glucose or ¹⁵N-ammonia), researchers can selectively label the nucleic acids of organisms that are actively consuming that substrate.

The Workflow:

-

Incubation: An environmental sample is incubated with a stable isotope-labeled substrate.

-

Nucleic Acid Extraction: Total DNA or RNA is extracted from the sample.

-

Density Gradient Ultracentrifugation: The extracted nucleic acids are separated based on their buoyant density using a cesium chloride (CsCl) for DNA or cesium trifluoroacetate (CsTFA) for RNA gradient.[8][9][15][16][17][18][19] "Heavy" nucleic acids that have incorporated the stable isotope will form a band at a higher density than "light" nucleic acids from inactive organisms.

-

Fractionation and Analysis: The gradient is fractionated, and the nucleic acids in each fraction are analyzed (e.g., by sequencing) to identify the active microorganisms.

Investigating Nucleic Acid Dynamics with Pulse-Chase Analysis

Pulse-chase analysis is a classic technique used to study the synthesis and degradation rates of biomolecules. In the context of nucleic acids, cells are first "pulsed" with a stable isotope-labeled precursor for a short period, followed by a "chase" with an excess of the unlabeled precursor. By tracking the amount of labeled nucleic acid over time, researchers can determine its rate of synthesis and subsequent decay (half-life).

Quantitative Data Summary

The following tables summarize key quantitative data associated with the application of stable isotopes in nucleic acid research.

Table 1: Buoyant Density of Natural and Isotopically Labeled Nucleic Acids

| Nucleic Acid Type | Isotope Label | Buoyant Density (g/mL) in CsCl | Buoyant Density (g/mL) in CsTFA | Reference(s) |

| Unlabeled DNA | ¹²C, ¹⁴N | ~1.70 (GC-dependent) | N/A | [20] |

| ¹³C-labeled DNA | ¹³C | Increase of ~0.036 | N/A | [20][21] |

| ¹⁵N-labeled DNA | ¹⁵N | Increase of ~0.016 | N/A | [20][21][22] |

| Unlabeled RNA | ¹²C, ¹⁴N | N/A | ~1.63 - 1.85 | [9][23] |

| ¹³C-labeled RNA | ¹³C | N/A | Density increases | [9][23] |

Note: The buoyant density of DNA is dependent on its G+C content. The values provided are approximate.

Table 2: Mass Shifts for Stable Isotope Labeled Nucleotides

| Nucleotide | Isotope Label | Mass Shift (Da) |

| dAMP | ¹³C₁₀, ¹⁵N₅ | +15 |

| dGMP | ¹³C₁₀, ¹⁵N₅ | +15 |

| dCMP | ¹³C₉, ¹⁵N₃ | +12 |

| dTMP | ¹³C₁₀, ¹⁵N₂ | +12 |

| rAMP | ¹³C₁₀, ¹⁵N₅ | +15 |

| rGMP | ¹³C₁₀, ¹⁵N₅ | +15 |

| rCMP | ¹³C₉, ¹⁵N₃ | +12 |

| rUMP | ¹³C₉, ¹⁵N₂ | +11 |

Note: Mass shifts can vary depending on the specific labeling pattern.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotopes in nucleic acid research.

Protocol 1: DNA Stable Isotope Probing (DNA-SIP)

Objective: To separate and identify DNA from metabolically active microorganisms.

Materials:

-

Environmental sample (e.g., soil, water)

-

¹³C-labeled substrate (e.g., ¹³C-glucose)

-

DNA extraction kit

-

Cesium chloride (CsCl)

-

Gradient buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)

-

Ultracentrifuge and rotor (e.g., vertical or near-vertical tube rotor)

-

Syringe pump for fractionation

-

Refractometer

Methodology:

-

Incubation:

-

Incubate the environmental sample with the ¹³C-labeled substrate under conditions that mimic the natural environment. Incubation time will vary depending on the expected metabolic activity.

-

Include a control incubation with the corresponding ¹²C-unlabeled substrate.

-

-

DNA Extraction:

-

Extract total DNA from both the labeled and control samples using a suitable DNA extraction kit.

-

-

Density Gradient Ultracentrifugation:

-

Prepare a CsCl solution with a starting density of approximately 1.725 g/mL in gradient buffer.

-

Add 1-5 µg of the extracted DNA to the CsCl solution.

-

Load the mixture into ultracentrifuge tubes.

-

Centrifuge at high speed (e.g., >177,000 x g) for an extended period (e.g., 40-60 hours) at 20°C to form a density gradient.[10]

-

-

Fractionation:

-

Carefully remove the tubes from the ultracentrifuge.

-

Fractionate the gradient by displacing the solution from the bottom of the tube using a syringe pump and collecting fractions of a defined volume (e.g., 200-500 µL).

-

-

Density Measurement and DNA Precipitation:

-

Measure the buoyant density of each fraction using a refractometer.

-

Precipitate the DNA from each fraction (e.g., using polyethylene glycol or isopropanol).

-

-

Analysis:

-

Quantify the DNA in each fraction.

-

Analyze the DNA from the "heavy" fractions (higher buoyant density) of the labeled sample and compare it to the corresponding fractions from the control sample using techniques such as 16S rRNA gene sequencing or metagenomics to identify the active microorganisms.

-

Protocol 2: In Vitro Transcription of Uniformly ¹³C, ¹⁵N-Labeled RNA

Objective: To produce uniformly labeled RNA for NMR structural studies.

Materials:

-

Linearized DNA template containing a T7 RNA polymerase promoter

-

T7 RNA polymerase

-

¹³C, ¹⁵N-labeled ribonucleoside triphosphates (rNTPs)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT)

-

RNase inhibitor

Methodology:

-

Transcription Reaction Setup:

-

In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, ¹³C, ¹⁵N-labeled rNTPs, and the linearized DNA template.

-

Initiate the reaction by adding T7 RNA polymerase.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2-4 hours, or overnight for higher yields.

-

-

DNase Treatment:

-

To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

-

-

RNA Purification:

-

Purify the labeled RNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.

-

-

Quality Control:

-

Assess the integrity and purity of the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantify the RNA using UV-Vis spectrophotometry.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for DNA Stable Isotope Probing (SIP).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. mun.ca [mun.ca]

- 16. protocols.io [protocols.io]

- 17. oncology.wisc.edu [oncology.wisc.edu]

- 18. Isolation of DNA-free RNA, DNA, and proteins by cesium trifluoroacetate centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gels.yilimart.com [gels.yilimart.com]

- 20. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DNA buoyant density shifts during 15N-DNA stable isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. pubs.acs.org [pubs.acs.org]

Navigating the Isotopic Landscape: A Technical Guide to rU Phosphoramidite-¹⁵N for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise elucidation of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acid (RNA) oligonucleotides has emerged as a powerful, non-perturbative technique for in-depth analysis. This guide provides a comprehensive overview of ¹⁵N-labeled Uridine Phosphoramidite (rU Phosphoramidite-¹⁵N), a critical building block for the synthesis of isotopically labeled RNA. We will delve into its suppliers and costs, technical specifications, and detailed experimental protocols for its application in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are instrumental in modern drug discovery and molecular biology.

Supplier Landscape and Cost Analysis

The accessibility of high-quality isotopically labeled phosphoramidites is crucial for successful research outcomes. Several reputable suppliers offer rU Phosphoramidite-¹⁵N, each with varying specifications and pricing structures. Below is a comparative summary of key suppliers and their offerings.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Sizes | Price (USD) |

| Sigma-Aldrich | DMT-2′O-TBDMS-rU-3-¹⁵N phosphoramidite | ≥98 atom % ¹⁵N | ≥95% (CP) | 10 mg, 50 mg | $651.00 (10 mg), $2,020.00 (50 mg)[1] |

| MedchemExpress | rU Phosphoramidite-¹⁵N (DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N) | Not specified | Not specified | Inquire for quote | Inquire for quote[2] |

| InvivoChem | rU Phosphoramidite-¹⁵N (DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N) | ≥98% | Not specified | 500 mg | Inquire for quote[3] |

| Silantes | Uridine Phosphoramidite | >98% | >95% | Custom | Inquire for quote[4] |

| Cambridge Isotope Laboratories, Inc. | ¹⁵N Labeled RNA/DNA Building Blocks | 98%-98.9% | Not specified | Custom | Inquire for quote[5] |

It is important to note that pricing is subject to change and may vary based on institutional contracts and bulk ordering. Researchers are encouraged to contact suppliers directly for the most current pricing and availability.[1][3] Silantes and Cambridge Isotope Laboratories, Inc. offer a broad range of custom stable isotope-labeled nucleic acid building blocks and can be valuable partners for specific research needs.[4][5]

Core Technical Specifications

The utility of ¹⁵N-labeled phosphoramidites hinges on their chemical and isotopic purity. These parameters directly impact the quality of synthesized oligonucleotides and the subsequent analytical data.

| Property | Specification | Supplier/Source |

| Synonyms | 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-3-¹⁵N, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | Sigma-Aldrich[1] |

| Molecular Formula | C₄₅H₆₁¹⁵NN₃O₉PSi | Sigma-Aldrich[1] |

| Molecular Weight | 862.04 g/mol | Sigma-Aldrich[1] |

| Appearance | White to off-white powder | Generic |

| Storage Temperature | -20°C | Sigma-Aldrich[1] |

| Isotopic Purity | ≥98 atom % ¹⁵N | Sigma-Aldrich[1] |

| Chemical Purity | ≥95% (by ³¹P-NMR and/or HPLC) | Sigma-Aldrich, Silantes[1][4] |

Experimental Protocols: From Synthesis to Analysis

The primary application of rU Phosphoramidite-¹⁵N is in the site-specific labeling of RNA oligonucleotides for structural and dynamic studies.[6] This is typically achieved through automated solid-phase synthesis, followed by purification and analysis.

Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA

Solid-phase synthesis allows for the precise incorporation of the ¹⁵N-labeled uridine at any desired position within the RNA sequence.[6]

Workflow for Automated Solid-Phase Synthesis

Caption: Automated solid-phase synthesis cycle for ¹⁵N-labeled RNA.

Methodology:

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid.

-

Coupling: The rU Phosphoramidite-¹⁵N, activated by a tetrazole catalyst, is coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine.

-

Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a base, typically a mixture of ammonium hydroxide and methylamine.

Purification of ¹⁵N-Labeled RNA

High-purity RNA is essential for reliable analytical results. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides.

Workflow for HPLC Purification

Caption: HPLC purification workflow for ¹⁵N-labeled RNA.

Methodology:

-

Sample Preparation: The deprotected RNA is dissolved in an appropriate buffer.

-

HPLC Separation: The sample is injected onto an HPLC column (e.g., reversed-phase C18 or anion-exchange). A gradient of an organic solvent (e.g., acetonitrile) is used to elute the RNA.

-

Fraction Collection: The elution is monitored by UV absorbance at 260 nm, and the peak corresponding to the full-length product is collected.

-

Desalting: The collected fraction is desalted to remove salts from the HPLC buffers.

-

Quantification and Quality Control: The final product is quantified by UV absorbance, and its purity is confirmed by analytical HPLC and mass spectrometry.

Analysis of ¹⁵N-Labeled RNA

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure and dynamics of RNA in solution. Site-specific ¹⁵N labeling simplifies complex NMR spectra, enabling the unambiguous assignment of resonances and the study of local conformational changes.[7] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this analysis.

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of ¹⁵N-labeled RNA.

Methodology:

-

Sample Preparation: The purified ¹⁵N-labeled RNA is dissolved in a suitable NMR buffer, typically containing 90% H₂O and 10% D₂O.

-

NMR Data Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired on a high-field NMR spectrometer. This experiment correlates the proton and nitrogen chemical shifts of the labeled uridine.

-

Data Analysis: The resulting spectrum will show a peak for the ¹⁵N-labeled uridine, which can be monitored for changes upon the addition of binding partners (e.g., small molecules, proteins) to map interaction sites and determine binding affinities.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and purity of the synthesized ¹⁵N-labeled RNA by verifying its molecular weight.

Methodology:

-

Sample Preparation: A small aliquot of the purified RNA is prepared for analysis by either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

MS Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.

-

Data Interpretation: The resulting spectrum is analyzed to confirm that the observed molecular weight matches the theoretical molecular weight of the ¹⁵N-labeled oligonucleotide.

Applications in Drug Development and Research

The ability to site-specifically label RNA with ¹⁵N opens up a wide range of applications in both fundamental research and drug development:

-

Structural Biology: Elucidation of the three-dimensional structures of RNA molecules and their complexes with proteins and other ligands.[6]

-

Drug Discovery: Studying the interactions of small molecule drug candidates with their RNA targets, providing insights into binding modes and mechanisms of action.[6]

-

RNA Dynamics: Investigating the conformational changes and dynamics of RNA, which are often crucial for its biological function.

-

Protein-RNA Interactions: Mapping the binding interfaces and understanding the recognition mechanisms between proteins and specific RNA sequences.

References

- 1. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to 15N and 13C Labeling of RNA

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of RNA structural biology and drug discovery, the ability to precisely dissect molecular structure, dynamics, and interactions is paramount. Isotopic labeling of RNA with stable isotopes, particularly Nitrogen-15 (15N) and Carbon-13 (13C), has emerged as an indispensable tool, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth exploration of the core differences, applications, and methodologies for 15N and 13C labeling of RNA, designed to empower researchers in selecting and implementing the optimal labeling strategy for their scientific inquiries.

Core Principles: Why Isotopic Labeling?

At its core, isotopic labeling involves the substitution of naturally abundant isotopes (primarily 12C and 14N) with their heavier, stable counterparts (13C and 15N). This substitution is a powerful tool for several reasons:

-

Enhanced NMR Signal and Resolution: Both 13C and 15N are NMR-active nuclei. Their incorporation into RNA molecules allows for the use of powerful multi-dimensional heteronuclear NMR experiments. These experiments significantly reduce spectral overlap, a common challenge in the NMR spectra of biomolecules, thereby facilitating unambiguous resonance assignment and the determination of high-resolution 3D structures.[1][2][3][4][5]

-

Probing Molecular Dynamics: Isotopic labels are crucial for investigating the conformational dynamics of RNA, which are often intrinsically linked to its biological function. Techniques such as relaxation dispersion NMR can probe functionally important motions on various timescales.[1][2]

-

Mass Spectrometry Applications: The mass shift introduced by the heavier isotopes allows for the clear differentiation and quantification of labeled versus unlabeled molecules in mass spectrometry. This is particularly useful for studying metabolic flux and quantifying the incorporation of precursors into RNA.[6][7]

15N vs. 13C Labeling: A Comparative Analysis

The choice between 15N and 13C labeling is not arbitrary and depends heavily on the specific research question, the analytical method employed, and budgetary considerations.

15N Labeling: Probing the Nucleobases and Hydrogen Bonds

Nitrogen-15 labeling is particularly insightful for studying the nitrogenous bases of RNA. By incorporating 15N, researchers can directly probe the nitrogen atoms involved in Watson-Crick and non-canonical base pairing, as well as interactions with proteins and small molecules. This makes 15N labeling a powerful tool for elucidating RNA secondary and tertiary structure.[3][8]

13C Labeling: Unraveling the Carbon Backbone and Ribose Sugar

Carbon-13 labeling provides a comprehensive view of the RNA molecule by labeling the carbon skeleton of both the ribose sugar and the nucleobases. This allows for detailed analysis of the sugar pucker, backbone torsion angles, and overall conformation of the RNA.[1][9][10] For studies focusing on the intricate details of RNA folding and dynamics, 13C labeling is often the method of choice.

Quantitative Comparison of 15N and 13C Labeling

The following tables summarize the key quantitative and qualitative differences between 15N and 13C labeling for RNA.

| Feature | 15N Labeling | 13C Labeling | Rationale & Implications |

| Natural Abundance | ~0.37%[6][] | ~1.1%[6][] | 15N's lower natural abundance results in lower background signals in mass spectrometry, potentially offering higher sensitivity for detecting low-abundance species.[6] |

| Mass Shift per Atom | +0.99703 Da[6] | +1.00335 Da[6] | 13C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[6] |

| Atoms per Nucleoside | Adenine: 5, Guanine: 5, Cytosine: 3, Uracil: 2[6] | Ribose: 5, Adenine: 5, Guanine: 5, Cytosine: 4, Uracil: 4 | 13C allows for a much larger total mass shift per nucleoside due to the higher number of carbon atoms, facilitating easier separation of labeled and unlabeled species in mass spectrometry.[6] |

| Primary Labeled Precursors | 15NH4Cl, 15N-labeled rNTPs | 13C-glucose, 13C-labeled rNTPs, 13C-labeled phosphoramidites | The choice of precursor dictates the labeling strategy (in vivo, in vitro, or chemical synthesis). |

| Typical Labeling Efficiency | >95% (in vivo and in vitro)[8] | >95% (in vivo and in vitro)[9] | High labeling efficiencies are achievable with both isotopes using established protocols. |

| Relative Cost of Precursors | Generally lower for 15NH4Cl | Generally higher for 13C-glucose and 13C-labeled phosphoramidites[] | In vivo labeling with 15NH4Cl is often more cost-effective for uniform labeling. |

| Primary Applications | - Probing hydrogen bonds- Studying base pairing and stacking- Mapping protein/ligand binding sites at nucleobases | - Determining ribose pucker and backbone conformation- Detailed structural analysis of the carbon framework- Metabolic flux analysis | The choice of isotope is directly linked to the specific structural features of interest. |

Experimental Protocols

The successful implementation of RNA isotopic labeling hinges on robust and well-defined experimental protocols. Three primary strategies are employed: in vivo biosynthesis, in vitro transcription, and solid-phase chemical synthesis.

Protocol 1: Uniform 15N Labeling of RNA via In Vivo Biosynthesis in E. coli

This method is cost-effective for producing uniformly 15N-labeled RNA. It involves growing E. coli in a minimal medium where the sole nitrogen source is 15NH4Cl. The cellular machinery then incorporates 15N into all nitrogen-containing biomolecules, including RNA.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

M9 minimal medium components

-

15NH4Cl (Ammonium-15N chloride)

-

Glucose (or other carbon source)

-

Appropriate antibiotics

-

IPTG (for inducible expression systems)

-

Cell lysis buffer

-

RNA extraction reagents (e.g., phenol:chloroform)

Procedure:

-

Prepare M9 Minimal Medium: Prepare M9 minimal medium, substituting standard NH4Cl with 15NH4Cl as the sole nitrogen source.[12][13][14]

-

Starter Culture: Inoculate a small volume of the 15N-containing M9 medium with a single colony of the E. coli expression strain and grow overnight at 37°C with shaking.[12]

-

Main Culture: Inoculate a larger volume of the 15N-containing M9 medium with the overnight starter culture. Grow at 37°C with shaking until the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).

-

Induction (if applicable): If using an inducible expression system for a specific RNA, add IPTG to the desired final concentration and continue to grow the culture under appropriate conditions (e.g., reduced temperature for several hours).

-

Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

RNA Extraction: Resuspend the cell pellet in lysis buffer and proceed with total RNA extraction using a standard method such as hot phenol-chloroform extraction, followed by ethanol precipitation.

-

Purification: The desired RNA can be further purified using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: Uniform 13C Labeling of RNA via In Vitro Transcription

This method offers a high degree of control and is suitable for producing uniformly 13C-labeled RNA of a specific sequence. It utilizes 13C-labeled ribonucleoside triphosphates (rNTPs) in an in vitro transcription reaction catalyzed by a bacteriophage RNA polymerase (e.g., T7 RNA polymerase).

Materials:

-

Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence

-

Uniformly 13C-labeled rNTPs (ATP, GTP, CTP, UTP)

-

T7 RNA polymerase

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

-

RNase inhibitor

-

DNase I

-

Nuclease-free water

Procedure:

-

Assemble the Transcription Reaction: In a nuclease-free tube, combine the following components in order: nuclease-free water, transcription buffer, 13C-labeled rNTPs, linearized DNA template, and RNase inhibitor.[9][15][16]

-

Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.[9]

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 15-30 minutes.[9]

-

RNA Purification: Purify the transcribed 13C-labeled RNA using denaturing PAGE, HPLC, or a suitable RNA purification kit.

-

Quantification and Storage: Quantify the purified RNA using UV-Vis spectrophotometry and store at -80°C.[9]

Protocol 3: Site-Specific 13C Labeling of RNA via Solid-Phase Chemical Synthesis